2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid
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Overview
Description
2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid is a complex organic compound with a unique structure that includes an indole ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid: A proline derivative with similar protecting group chemistry.
2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid: Another compound with a Boc protecting group and an amino acid moiety.
Uniqueness
2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid is unique due to its combination of an indole ring and an acetic acid moiety, which provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11(9-13(17)18)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXCLGCRDLGRSK-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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